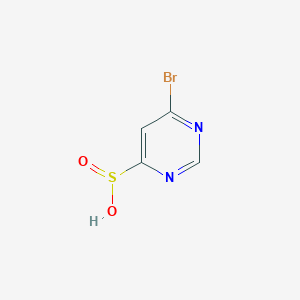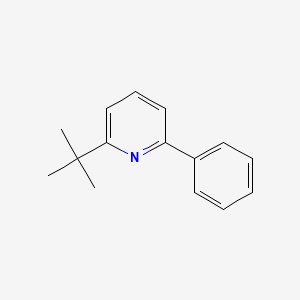
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of a carbamate group attached to a methylated nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4,5-dimethyl-2-nitrophenyl)carbamate typically involves the reaction of 4,5-dimethyl-2-nitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-2-aminophenyl carbamate.
Reduction: Formation of 4,5-dimethyl-2-nitroaniline and carbon dioxide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of methyl(4,5-dimethyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential metabolic pathways, leading to the antimicrobial and antioxidant effects observed in research studies .
Comparison with Similar Compounds
Similar Compounds
Methyl(4-nitrophenyl)carbamate: Similar structure but lacks the dimethyl groups on the phenyl ring.
Methyl(2-methyl-4,6-dinitrophenyl)carbonate: Contains additional nitro groups and a different ester linkage.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains additional nitro and methyl groups on the phenyl rings.
Uniqueness
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these groups can enhance its effectiveness as an antimicrobial and antioxidant agent compared to other similar compounds .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl N-(4,5-dimethyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(11-10(13)16-3)9(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) |
InChI Key |
CUTVDAKXUMTYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)

![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)
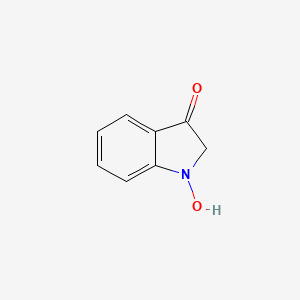
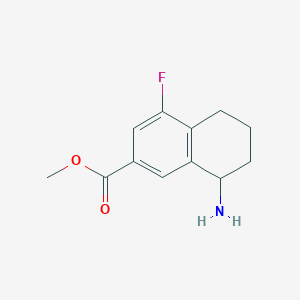
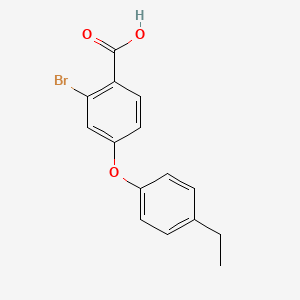
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
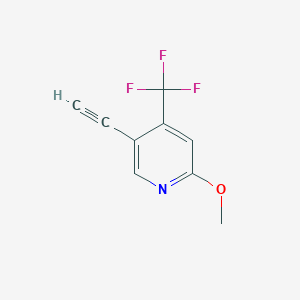
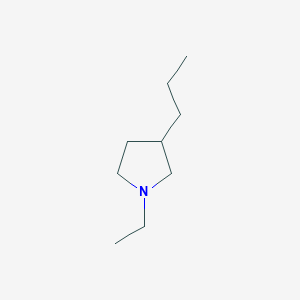
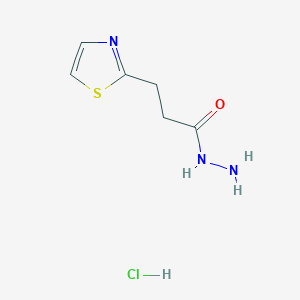
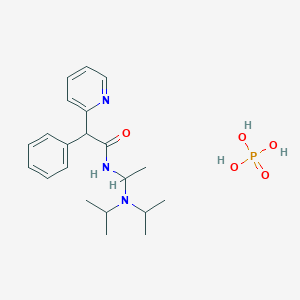
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
